molecular formula C5H4F3N3O2 B13025094 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13025094
M. Wt: 195.10 g/mol
InChI Key: NUXALQDJDFNYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: is a chemical compound with the following structural formula:

C8H4F4O2\text{C}_8\text{H}_4\text{F}_4\text{O}_2 C8​H4​F4​O2​

It contains a trifluoromethyl group (-CF₃) and a carboxylic acid functional group (-COOH) attached to a triazole ring. Triazoles are five-membered heterocycles containing three nitrogen atoms. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the carboxylic acid group.

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to enhance the reaction rate.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Reactivity::

    Direct Arylation: Palladium-catalyzed direct arylation reactions enable the formation of aryl-carboxylic acid bonds.

    Heck Reaction: Tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences are feasible.

    Other Reactions: Ruthenium-catalyzed direct arylation, ligand-free copper-catalyzed coupling, amination, conjugate addition, and more.

Common Reagents::
  • Palladium catalysts (e.g., PdCl₂, Pd(OAc)₂)
  • Copper catalysts (e.g., CuI, CuBr)
  • Ruthenium catalysts
  • Base (e.g., Na₂CO₃, K₂CO₃)

Major Products:: The reactions yield various aryl-substituted derivatives of the triazole carboxylic acid.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Functional Materials: Triazole-containing compounds find applications in materials science.

Biology and Medicine::

    Drug Discovery: Investigated as potential drug candidates due to their unique structure.

    Biological Activity: Studied for antimicrobial, antiviral, and anticancer properties.

Industry::

    Agrochemicals: Potential use in crop protection.

    Materials: Incorporation into polymers or coatings.

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. In drug discovery, it may interact with molecular targets or pathways related to disease processes.

Comparison with Similar Compounds

While 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is unique, similar compounds include:

    2-Fluoro-4-(trifluoromethyl)benzoic acid:

  • Other triazole derivatives with varying substituents

Properties

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-10-4(11)5(6,7)8/h1H3,(H,12,13)

InChI Key

NUXALQDJDFNYIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.